molecular formula C15H12N2O2 B11864430 6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one CAS No. 60582-45-8

6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one

Cat. No.: B11864430
CAS No.: 60582-45-8
M. Wt: 252.27 g/mol
InChI Key: CLBHUIXIJWZAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one is a quinoline-based compound offered for research purposes. Quinoline derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. Specifically, they are extensively investigated as potential anticancer agents . These compounds can act through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting angiogenesis . Some quinoline derivatives have been shown to activate the p53 transcriptional pathway, leading to the expression of proteins like Bax and triggering cancer cell apoptosis . Furthermore, research into structurally similar methoxy-substituted quinoline compounds has demonstrated potential anti-neuroinflammatory properties with relatively low toxicity . Another key area of investigation is the role of quinoline derivatives in overcoming multidrug resistance in cancer cells; certain analogues have been identified as potent inhibitors of P-glycoprotein (P-gp), a transporter protein that effluxes chemotherapeutic drugs from cells . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60582-45-8

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

6-methoxy-2-pyridin-2-ylquinolin-5-ol

InChI

InChI=1S/C15H12N2O2/c1-19-14-8-7-11-10(15(14)18)5-6-13(17-11)12-4-2-3-9-16-12/h2-9,18H,1H3

InChI Key

CLBHUIXIJWZAFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)C3=CC=CC=N3)O

Origin of Product

United States

Preparation Methods

Doebner Reaction for Quinoline Core Formation

The Doebner reaction, a classical method for synthesizing quinoline derivatives, has been adapted for preparing 6-methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one. In this approach, p-anisidine reacts with pyruvic acid and a pyridine-2-carbaldehyde derivative under reflux conditions in ethanol. The reaction proceeds via a three-component condensation mechanism, forming the quinoline scaffold through cyclodehydration.

Typical Procedure :

  • A solution of pyridine-2-carbaldehyde (9.45 mmol) and pyruvic acid (14.3 mmol) in ethanol (5 mL) is heated at 80°C for 30 minutes.

  • p-Anisidine (9.45 mmol) is added, and the mixture is refluxed for 12 hours.

  • The precipitated product is filtered, washed with ethanol and hexane, and recrystallized from ethanol.

This method yields the target compound with moderate efficiency (45–60%) but requires prolonged reaction times (12–24 hours).

Microwave-Assisted Synthesis

ParameterValue
Temperature180°C
Time30 minutes
CatalystAcetic acid (3 equiv)
SolventACN
Microwave Power180 W

Under these conditions, cyclization yields reached 56%, compared to 37% without microwave assistance. The shorter reaction time (30 minutes vs. 12 hours in classical methods) highlights the advantage of microwave technology.

Catalytic Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

Patent literature describes palladium-catalyzed cross-coupling reactions to introduce pyridinyl groups into quinoline frameworks. For example, Suzuki-Miyaura coupling between 6-methoxy-2-bromoquinolin-5(1H)-one and pyridin-2-ylboronic acid could yield the target compound.

Representative Protocol :

  • 6-Methoxy-2-bromoquinolin-5(1H)-one (1.0 equiv), pyridin-2-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are combined in dioxane/water (4:1).

  • The mixture is heated at 100°C for 8 hours under argon.

  • The product is extracted with ethyl acetate, purified via flash chromatography (hexane/ethyl acetate gradient), and recrystallized.

This method offers high regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

MethodYield (%)TimeKey AdvantageLimitation
Doebner Reaction45–6012–24 hSimple setupLow atom economy
Microwave5630 minRapid synthesisSpecialized equipment required
Suzuki Coupling70–858 hHigh selectivityCostly catalysts

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (FCC) using silica gel and hexane/ethyl acetate gradients is the standard purification method. For example, crude products are loaded onto a silica column and eluted with 10–30% ethyl acetate in hexane, achieving >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.40–8.42 (d, 1H, quinoline-H), 7.95–8.06 (m, 3H, pyridinyl-H).

  • HPLC : Retention time of 12.3 minutes (C18 column, 70:30 acetonitrile/water).

Challenges and Optimization

Byproduct Formation

Over-alkylation during methoxy group introduction can occur, necessitating precise stoichiometry of methylating agents like methyl iodide.

Solvent Selection

Polar aprotic solvents (e.g., ACN) improve reaction homogeneity in microwave-assisted syntheses, while ethanol remains optimal for Doebner reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one features a quinoline core substituted with a methoxy group at the 6-position and a pyridin-2-yl group at the 2-position. Its molecular formula is C15H12N2O2C_{15}H_{12}N_2O_2. The presence of these functional groups contributes to its biological activity, making it a valuable compound for further investigation.

Scientific Research Applications

1. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, compounds derived from this scaffold have shown effective inhibition of PIM-1 and PIM-2 kinases, which are implicated in various cancers. In vitro assays revealed low cytotoxicity against normal human lung fibroblast cells while exhibiting significant anticancer activity against multiple cancer cell lines, including:

Cancer Cell Line Activity
Myeloid leukemia (NFS-60)Potent
Liver (HepG-2)Potent
Prostate (PC-3)Potent
Colon (Caco-2)Potent

Additionally, certain derivatives induced apoptosis in HepG-2 cells, with more than 66% apoptosis observed alongside significant caspase 3/7 activation, indicating a mechanism that may involve programmed cell death as part of their anticancer efficacy .

2. Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise as a PIM kinase inhibitor, which is crucial for overcoming chemotherapy resistance in tumors. The binding affinity of these compounds to the active site of PIM kinases was confirmed through molecular docking studies, which aligned with the observed in vitro inhibitory activities .

3. Antimicrobial and Anti-inflammatory Properties

Beyond its anticancer applications, this compound has been explored for its antimicrobial and anti-inflammatory properties. Its ability to modulate enzyme activity may also extend to inhibiting inflammation-related pathways, making it a candidate for developing treatments for inflammatory diseases .

Case Studies and Research Findings

Several notable studies have documented the applications of this compound:

Study on PIM Kinase Inhibition:
A study published in PubMed Central highlighted the synthesis of new pyridine-quinoline hybrids that demonstrated effective inhibition of PIM kinases. The structure-based design approach led to compounds that not only inhibited kinase activity but also exhibited significant anticancer effects across various cell lines .

Antiviral Applications:
Research has indicated the potential use of related quinoline derivatives in antiviral therapies, particularly against hepatitis C virus (HCV). The incorporation of 6-methoxy groups has been linked to enhanced potency against HCV polymerase .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Quinolinone Derivatives
Compound Name Substituents (Positions) Key Structural Features
6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one 6-OCH₃, 2-pyridin-2-yl Pyridyl N for H-bonding; methoxy for lipophilicity
6-Methoxy-2(1H)-quinolinone () 6-OCH₃, 2-H Lacks pyridyl group; simpler substitution
4-Hydroxy-7-methoxyquinolin-2(1H)-one () 4-OH, 7-OCH₃ Hydroxy group increases polarity
4-Hydroxy-8-methylquinolin-2(1H)-one () 4-OH, 8-CH₃ Methyl enhances steric bulk
5-Ethyl-2-(6-methoxyquinazolin-2-yl)amino-6-methylpyrimidin-4(1H)-one () Quinazolinyl and pyrimidinone fusion Complex heterocyclic system with multiple substituents
  • Electronic Effects: The pyridin-2-yl group in the target compound introduces electron-withdrawing effects, altering the quinolinone ring's electron density compared to analogues with alkyl or hydroxy groups .
  • Solubility : Methoxy and pyridyl groups balance lipophilicity and polarity. For example, 4-hydroxy analogues () are more polar due to the -OH group, reducing membrane permeability compared to the methoxy-containing target compound .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties Using SWISSADME ()
Property This compound 4-Hydroxy-7-methoxyquinolin-2(1H)-one 5-Ethyl-2-(quinazolin-2-yl)aminopyrimidin-4(1H)-one
LogP (Lipophilicity) ~2.5 (estimated) 1.8 3.1
H-bond Acceptors 5 4 6
BOILED-Egg Permeation High intestinal absorption Moderate brain penetration Low intestinal absorption

Spectral Characterization

  • 1H NMR: The target compound’s spectrum would show a singlet for the methoxy group (~δ 3.9 ppm) and aromatic protons for the pyridyl ring (δ 7.5–8.5 ppm), distinct from hydroxyquinolinones (e.g., δ 10–12 ppm for -OH) .
  • IR : A strong C=O stretch (~1650 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹) would differentiate it from analogues with nitrile or thioamide groups .

Biological Activity

6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in cancer treatment and as a P-glycoprotein (P-gp) inhibitor.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of appropriate quinoline derivatives with pyridine-based reactants. The methoxy group at position 6 and the pyridine moiety at position 2 are crucial for its biological activity. Structure-activity relationship (SAR) studies have shown that modifications to these positions can significantly affect the compound's efficacy and selectivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)12.51Induction of apoptosis and cell cycle arrest in G2-M phase
HepG-2 (liver)10.00Activation of caspases leading to apoptosis
PC-3 (prostate)15.00Inhibition of PIM kinase pathways

In vitro assays have indicated that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation, making it a potential candidate for further development in cancer therapy.

P-Glycoprotein Inhibition

The compound has also been studied for its ability to inhibit P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer therapy. In studies, this compound demonstrated potent inhibition of P-gp-mediated drug efflux, enhancing the efficacy of co-administered chemotherapeutics:

CompoundP-gp Inhibition ActivityComparison to Verapamil
6-Methoxy...2.1-fold strongerMore effective than standard inhibitors

This inhibition suggests that the compound could potentially reverse multidrug resistance in cancer cells, making it an attractive candidate for combination therapies.

Case Studies

  • Breast Cancer Study : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated significant growth inhibition and apoptosis induction, with an IC50 value of 12.51 µM. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .
  • Liver Cancer Study : Another investigation focused on HepG-2 liver cancer cells, where the compound showed an IC50 value of 10 µM and was found to activate apoptotic pathways through caspase activation. This suggests its potential application in hepatocellular carcinoma treatment .
  • P-Glycoprotein Study : Research on the P-gp inhibitory effects revealed that this compound inhibited drug efflux more effectively than existing P-gp inhibitors, indicating its promise in overcoming drug resistance in various cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one, and how are intermediates purified?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with condensation reactions of substituted pyridines and quinoline precursors. For example, intermediates like N4-(1-(aminomethyl)cyclohexyl)-N2-(5-(4-methylpiperazin-1-yl)pyridin-2-yl)pyrimidine-2,4,5-triamine can undergo cyclization with ethyl 2-oxoacetate in ethanol under reflux (80°C for 2 h), followed by purification via preparative thin-layer chromatography (TLC) . Key steps often involve K₂CO₃ as a base and DMSO as a solvent for high-temperature reactions (100°C for 6 h) to achieve dehydrogenation .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR in DMSO-d₆ + D₂O) is essential for verifying proton environments, such as aromatic protons (δ 8.04–7.46 ppm) and methoxy/methylene groups. Mass spectrometry (MS) with electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 448 [M + H]⁺) . Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and C=N (1600 cm⁻¹) .

Q. How is regioselectivity achieved during the synthesis of quinolinone derivatives?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For instance, the methoxy group at position 6 in the quinoline ring directs electrophilic substitution to the less hindered position. Reactions with acylating agents or nucleophiles (e.g., thiourea) are optimized in polar aprotic solvents like ethanol or toluene to favor specific ring closure .

Advanced Research Questions

Q. What role do the methoxy and pyridyl groups play in modulating biological activity?

  • Methodological Answer : The methoxy group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the pyridyl nitrogen facilitates hydrogen bonding with biological targets (e.g., kinase active sites). Comparative studies of analogs show that replacing methoxy with hydroxyl groups reduces activity due to decreased membrane permeability .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Yield discrepancies often arise from purification methods. For example, flash chromatography (e.g., silica gel, hexane/EtOAc gradients) improves recovery compared to standard TLC. Reaction monitoring via LC-MS ensures intermediate stability, particularly for heat-sensitive intermediates during dehydrogenation steps .

Q. What strategies are used to evaluate the compound’s potential as an enzyme inhibitor?

  • Methodological Answer : Enzymatic assays (e.g., fluorescence-based kinase inhibition) are paired with molecular docking to validate interactions. The quinoline core aligns with ATP-binding pockets in kinases, while the pyridyl group stabilizes π-π stacking. IC₅₀ values are compared against control inhibitors, with structural modifications (e.g., substituting pyridyl with phenyl) tested to optimize potency .

Q. How do solvent and temperature affect the compound’s stability during storage?

  • Methodological Answer : Stability studies in DMSO (100°C for 6 h) reveal degradation via oxidation of the quinolinone ring. Long-term storage in inert atmospheres (argon) at −20°C in amber vials minimizes photodegradation. Accelerated stability testing (40°C/75% RH) coupled with HPLC purity checks identifies degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.